Chk1-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

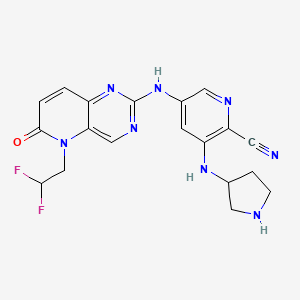

Molecular Formula |

C19H18F2N8O |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

5-[[5-(2,2-difluoroethyl)-6-oxopyrido[3,2-d]pyrimidin-2-yl]amino]-3-(pyrrolidin-3-ylamino)pyridine-2-carbonitrile |

InChI |

InChI=1S/C19H18F2N8O/c20-17(21)10-29-16-9-25-19(28-13(16)1-2-18(29)30)27-12-5-14(15(6-22)24-8-12)26-11-3-4-23-7-11/h1-2,5,8-9,11,17,23,26H,3-4,7,10H2,(H,25,27,28) |

InChI Key |

SIJZFZFUKHLAEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1NC2=C(N=CC(=C2)NC3=NC=C4C(=N3)C=CC(=O)N4CC(F)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Chk1-IN-9: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints. In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair. A significant proportion of human cancers exhibit defects in the G1 checkpoint, often due to p53 mutations, rendering them highly dependent on the S and G2/M checkpoints, which are controlled by Chk1. This dependency makes Chk1 an attractive therapeutic target. Inhibition of Chk1 in such cancer cells abrogates the cell cycle arrest, forcing premature entry into mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis. This concept, known as synthetic lethality, is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents.

Chk1-IN-9 is a potent and orally active inhibitor of Chk1. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of Chk1 kinase. This inhibition disrupts the downstream signaling cascade that governs cell cycle progression in response to DNA damage. The primary mechanism involves the abrogation of the S and G2/M checkpoints, leading to uncontrolled entry into mitosis and subsequent cell death, particularly when combined with DNA-damaging chemotherapy.

Signaling Pathway of Chk1 and its Inhibition by this compound

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key upstream activator of Chk1 in response to single-strand DNA breaks or replication stress. Once activated by ATR-mediated phosphorylation, Chk1 phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C). Phosphorylation of Cdc25 proteins by Chk1 leads to their inactivation and/or degradation. Cdc25 phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to the premature activation of CDKs and an untimely transition into mitosis.

Quantitative Data

The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays.

| Parameter | Value | Assay Type | Cell Line / System | Reference |

| IC50 | 0.55 nM | Biochemical Kinase Assay | Purified Chk1 enzyme | [MedChemExpress Data Sheet][1] |

| IC50 | 202 nM | Cell Proliferation Assay | MV-4-11 (Leukemia) | [MedChemExpress Data Sheet][1] |

| IC50 (alone) | 1166.5 nM | Cell Proliferation Assay | HT-29 (Colon Cancer) | [MedChemExpress Data Sheet][1] |

| IC50 (+Gemcitabine) | 63.53 nM | Cell Proliferation Assay | HT-29 (Colon Cancer) | [MedChemExpress Data Sheet][1] |

| Tumor Growth Inhibition (TGI) (alone) | 20.6% | In Vivo Xenograft Model | HT-29 (Colon Cancer) | [MedChemExpress Data Sheet][1] |

| TGI (+Gemcitabine) | 42.8% | In Vivo Xenograft Model | HT-29 (Colon Cancer) | [MedChemExpress Data Sheet][1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Biochemical Chk1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies Chk1 kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., CHKtide peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a master mix containing kinase assay buffer, ATP (final concentration typically at or below the Km for ATP), and Chk1 substrate.

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

-

Kinase Reaction:

-

Add the master mix and this compound dilutions to the wells of the assay plate.

-

Initiate the reaction by adding the Chk1 enzyme. The final reaction volume is typically 10-25 µL.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40-45 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the Chk1 kinase activity.

-

Cell Viability Assay (In Combination with Gemcitabine)

This assay determines the effect of this compound, alone and in combination with a DNA-damaging agent like gemcitabine, on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell line (e.g., HT-29)

-

Complete cell culture medium

-

This compound

-

Gemcitabine

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)

-

96-well clear or opaque-walled cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).

-

Allow cells to adhere overnight.

-

-

Drug Treatment:

-

Treat cells with a matrix of concentrations of this compound and gemcitabine. Include single-agent and combination treatments, as well as a vehicle control.

-

Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

-

Viability Assessment:

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the appropriate signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Calculate IC50 values for each agent alone and in combination. Combination effects can be further analyzed for synergy using models such as the Bliss independence or Loewe additivity model.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture cells to ~60-70% confluency and treat with this compound at various concentrations and time points.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and resuspend in a small volume of PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, collecting data on the PI fluorescence.

-

Use appropriate software to model the cell cycle distribution from the DNA content histogram.

-

Immunofluorescence Staining for γH2AX

γH2AX is a marker of DNA double-strand breaks. This assay visualizes the induction of DNA damage following Chk1 inhibition.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

4% paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat with this compound as required.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

-

Staining:

-

Wash with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.

-

In Vivo Xenograft Model

This model assesses the anti-tumor activity of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Human cancer cell line (e.g., HT-29)

-

Matrigel (optional)

-

This compound formulation for oral or intravenous administration

-

Chemotherapeutic agent (e.g., gemcitabine)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, this compound alone, gemcitabine alone, this compound + gemcitabine).

-

-

Drug Administration:

-

Administer the drugs according to a predetermined schedule. For example, gemcitabine might be given intraperitoneally once a week, while this compound is given orally daily for a set number of days.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a certain size, or after a fixed duration.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Conclusion

This compound is a potent inhibitor of Chk1 kinase with a clear mechanism of action centered on the abrogation of DNA damage-induced cell cycle checkpoints. Its efficacy, particularly in combination with DNA-damaging agents, highlights the therapeutic potential of targeting Chk1 in cancers with defective G1 checkpoint control. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other Chk1 inhibitors, from initial biochemical characterization to in vivo efficacy studies. Further investigation into the selectivity profile, pharmacokinetic properties, and predictive biomarkers will be crucial for the successful clinical development of this class of inhibitors.

References

The Structure-Activity Relationship of 2-Aminothiazole Derivatives as Potent Chk1 Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of 2-aminothiazole derivatives as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1). Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, making it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents. This document summarizes the quantitative SAR data, details the experimental protocols for key biological assays, and provides visual representations of the Chk1 signaling pathway and a typical SAR workflow.

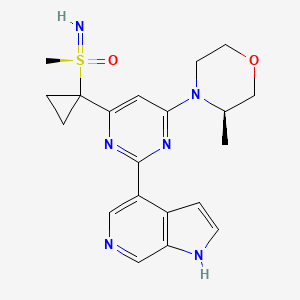

Core Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro Chk1 inhibitory activity and the anti-proliferative effects against MV-4-11 and Z-138 cancer cell lines for a series of 2-aminothiazole derivatives. The core scaffold and substitution points (R1, R2, and R3) are depicted below.

Core Scaffold:

Table 1: Chk1 Inhibitory Activity and Anti-proliferative Effects of 2-Aminothiazole Derivatives[1]

| Compound | R1 | R2 | R3 | Chk1 IC50 (nM) | MV-4-11 IC50 (nM) | Z-138 IC50 (nM) |

| 8a | H | 4-fluorophenyl | 2-pyridyl | 15.3 ± 1.2 | 150 ± 12 | 89.5 ± 7.1 |

| 8b | H | 4-chlorophenyl | 2-pyridyl | 8.7 ± 0.7 | 98.2 ± 8.3 | 55.1 ± 4.6 |

| 8c | H | 4-bromophenyl | 2-pyridyl | 6.2 ± 0.5 | 75.4 ± 6.1 | 42.3 ± 3.8 |

| 8d | H | 4-methylphenyl | 2-pyridyl | 22.1 ± 1.8 | 210 ± 18 | 123 ± 11 |

| 8e | H | 4-methoxyphenyl | 2-pyridyl | 35.6 ± 2.9 | 340 ± 29 | 198 ± 17 |

| 8f | CH3 | 4-chlorophenyl | 2-pyridyl | 12.4 ± 1.1 | 135 ± 11 | 78.2 ± 6.5 |

| 8g | H | 4-chlorophenyl | 3-pyridyl | 25.8 ± 2.1 | 280 ± 23 | 165 ± 14 |

| 8h | H | 4-chlorophenyl | 4-pyridyl | 18.9 ± 1.5 | 195 ± 16 | 112 ± 9.8 |

| 8i | H | 4-chlorophenyl | pyrimidin-2-yl | 9.8 ± 0.8 | 110 ± 9.5 | 63.4 ± 5.7 |

| 8j | H | 3-chlorophenyl | 2-pyridyl | 11.5 ± 0.9 | 125 ± 10 | 71.3 ± 6.2 |

| 8k | H | 2-chlorophenyl | 2-pyridyl | 31.2 ± 2.5 | 320 ± 27 | 185 ± 16 |

| 8l | H | 4-chlorophenyl | H | >1000 | >10000 | >10000 |

| 8m | H | 4-chlorophenyl | phenyl | 45.1 ± 3.7 | 480 ± 41 | 276 ± 23 |

| 8n | H | 4-chlorophenyl | 5-chloropyridin-2-yl | 4.25 ± 0.10 | 42.10 ± 5.77 | 24.16 ± 6.67 |

Key SAR Insights:

-

Substitution at R3: The nature of the substituent at the R3 position is critical for potent Chk1 inhibition. A hydrogen or a simple phenyl group at R3 (compounds 8l and 8m) leads to a significant loss of activity. Aromatic heterocycles, particularly a 2-pyridyl group, are favorable.

-

Substitution at R2: Halogen substitutions on the phenyl ring at the R2 position generally enhance potency. The order of potency for halogens is Br > Cl > F. Electron-donating groups like methyl (8d) and methoxy (8e) at this position are less favorable. The position of the halogen on the phenyl ring is also important, with the 4-position being optimal.

-

Substitution at R1: The R1 position on the thiazole ring appears to be sensitive to substitution, with a simple hydrogen being preferred over a methyl group (compare 8b and 8f).

-

Lead Compound: Compound 8n , with a 4-chlorophenyl group at R2 and a 5-chloropyridin-2-yl group at R3, emerged as the most potent derivative in this series, exhibiting an IC50 of 4.25 nM against Chk1 and strong anti-proliferative activity in the low nanomolar range.[1]

Experimental Protocols

Chk1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of test compounds against the Chk1 kinase.

Methodology: A common method for assessing Chk1 kinase activity is a radiometric assay using a peptide substrate.

-

Reagents and Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 peptide substrate (e.g., a fragment of Cdc25C)

-

Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT)

-

[γ-32P]ATP or [γ-33P]ATP

-

Test compounds dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

-

-

Procedure: a. Prepare serial dilutions of the test compounds in the kinase buffer. b. In a reaction tube, combine the recombinant Chk1 enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding [γ-P]-ATP. d. Incubate the reaction mixture at 30°C for a specified period (e.g., 15-30 minutes). e. Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. f. Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-P]-ATP. g. Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter. h. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the anti-proliferative effects of the test compounds on cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Lines: MV-4-11 (human biphenotypic B myelomonocytic leukemia) and Z-138 (human mantle cell lymphoma).

-

Reagents and Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

-

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Add the solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Chk1 Autophosphorylation Assay

Objective: To assess the inhibition of Chk1 activity within cells by measuring the level of Chk1 autophosphorylation at Serine 296 (S296).[1]

Methodology: Western blotting is used to detect the phosphorylation status of Chk1.

-

Procedure: a. Treat cancer cells (e.g., MV-4-11) with the test compound for a specified time (e.g., 2 hours). b. Lyse the cells and collect the protein extracts. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody specific for phosphorylated Chk1 (p-Chk1 S296). e. Use a primary antibody for total Chk1 as a loading control. f. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). g. Detect the signal using a chemiluminescence substrate and image the blot. A reduction in the p-Chk1 S296 signal indicates inhibition of Chk1 activity.

Mandatory Visualizations

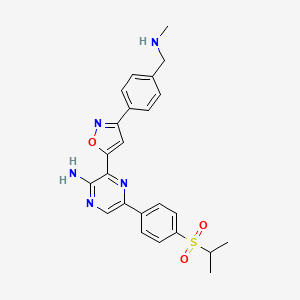

Chk1 Signaling Pathway

Caption: The Chk1 signaling pathway in response to DNA damage.

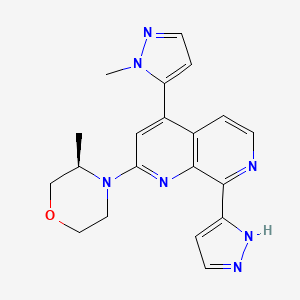

General SAR Workflow

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

References

The Biological Activity of Chk1-IN-9: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of Chk1-IN-9, a potent and orally active inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to support research and drug development efforts targeting the DNA damage response (DDR) pathway.

Introduction to Chk1 and its Role in Cancer

Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the cellular response to DNA damage.[1] As a key component of the G2/M and S-phase checkpoints, Chk1 activation leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability.[2] Many cancer cells harbor defects in the G1 checkpoint, often due to mutations in p53, making them highly reliant on the S and G2/M checkpoints for survival, particularly when challenged with DNA-damaging agents. This dependency creates a therapeutic window for Chk1 inhibitors, which can abrogate these remaining checkpoints and induce synthetic lethality in cancer cells.

This compound is a small molecule inhibitor designed to target this vulnerability. By inhibiting Chk1, this compound can potentiate the effects of DNA-damaging chemotherapeutics and exhibit single-agent activity in certain cancer contexts.

Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Target/Cell Line | Value | Notes |

| IC50 | Chk1 Kinase | 0.55 nM | In vitro enzymatic assay.[3] |

| IC50 | MV-4-11 (Acute myeloid leukemia) | 202 nM | 16-hour incubation, cell proliferation assay.[3] |

| IC50 | HT-29 (Colon carcinoma) | 1166.5 nM | As a single agent.[3] |

| IC50 | HT-29 (Colon carcinoma) | 63.53 nM | In combination with Gemcitabine.[3] |

Table 2: In Vivo Antitumor Activity of this compound in HT-29 Xenograft Model

| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) |

| This compound (alone) | 30 mg/kg/day, p.o. or i.v. for 21 days | 20.6% |

| This compound + Gemcitabine | 30 mg/kg/day, p.o. or i.v. for 21 days | 42.8% |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of Chk1, thereby disrupting the DNA damage response pathway. Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates Chk1 at Ser317 and Ser345, leading to its activation. Activated Chk1 then phosphorylates a range of downstream targets, most notably the Cdc25 family of phosphatases. This phosphorylation marks Cdc25 for degradation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs), such as Cdk1 and Cdk2, which are essential for cell cycle progression. By inhibiting Chk1, this compound prevents the degradation of Cdc25, leading to premature CDK activation and mitotic entry, even in the presence of DNA damage. This ultimately results in mitotic catastrophe and cell death.

Caption: Chk1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Chk1 Kinase Assay (In Vitro)

This protocol describes a typical biochemical assay to determine the in vitro potency of this compound against the Chk1 enzyme.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 peptide substrate (e.g., a peptide derived from Cdc25C)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer to the desired final concentrations.

-

In a 96-well plate, add the Chk1 enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of Chk1 inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV-4-11, HT-29)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Gemcitabine (optional, for combination studies)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. For combination studies, also prepare solutions of Gemcitabine.

-

Remove the old medium and add the medium containing the different concentrations of this compound, Gemcitabine, the combination, or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Determine the IC50 value for each treatment condition by plotting the percentage of inhibition against the logarithm of the drug concentration.

In Vivo Xenograft Study

This protocol provides a representative methodology for evaluating the antitumor efficacy of this compound in a mouse xenograft model. The specific parameters are based on the reported study for this compound and similar studies with other Chk1 inhibitors.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

HT-29 human colon carcinoma cells

-

Matrigel

-

This compound formulation for oral (p.o.) or intravenous (i.v.) administration

-

Gemcitabine formulation for i.v. administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant HT-29 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Gemcitabine alone, this compound + Gemcitabine).

-

Administer the treatments according to the specified schedule. For example:

-

This compound: 30 mg/kg, once daily by oral gavage or intravenous injection for 21 consecutive days.

-

Gemcitabine: Administered intravenously at a clinically relevant dose and schedule.

-

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a highly potent inhibitor of Chk1 kinase with demonstrated in vitro and in vivo antitumor activity. Its ability to synergize with DNA-damaging agents like Gemcitabine highlights its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other Chk1 inhibitors. For researchers in the field, understanding the intricate details of its biological activity and the methodologies to assess it is paramount for advancing the next generation of cancer therapies targeting the DNA damage response.

References

- 1. Design, Synthesis, and Biological Evaluation of Orally Bioavailable CHK1 Inhibitors Active against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways of Chk1-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase that plays a central role in the DNA damage response (DDR) and the regulation of cell cycle progression.[1][2] In response to DNA damage or replication stress, Chk1 is activated, primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.[1][2] Due to its critical role in maintaining genomic integrity, particularly in cancer cells that often harbor defects in other checkpoint pathways, Chk1 has emerged as a promising therapeutic target.

Chk1-IN-9 is a potent and orally active inhibitor of Chk1 with a high degree of selectivity. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of Chk1 kinase activity. This intervention disrupts the normal functioning of several critical downstream pathways, ultimately leading to cell cycle deregulation, accumulation of DNA damage, and induction of cell death, particularly in cancer cells.

Abrogation of Cell Cycle Checkpoints

A key function of Chk1 is to enforce cell cycle checkpoints, providing time for DNA repair before the cell progresses to the next phase. This compound abrogates these checkpoints, primarily the G2/M and intra-S phase checkpoints.

The central players in this pathway are the Cdc25 family of phosphatases (Cdc25A, B, and C). Chk1 normally phosphorylates and inactivates Cdc25 phosphatases, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression.[3][4] By inhibiting Chk1, this compound leads to the accumulation and activation of Cdc25A, which in turn activates CDK2 and CDK1, promoting premature entry into mitosis even in the presence of DNA damage.[5]

Impairment of DNA Repair

Chk1 plays a direct role in facilitating DNA repair, particularly through the homologous recombination (HR) pathway. One of its key substrates in this process is Rad51, a recombinase essential for the repair of DNA double-strand breaks (DSBs). Chk1 phosphorylates Rad51, promoting its localization to sites of DNA damage and the formation of Rad51 foci, which are critical for the initiation of HR.[6][7]

By inhibiting Chk1, this compound prevents the efficient phosphorylation of Rad51, thereby impairing the HR repair pathway. This leads to an accumulation of unrepaired DNA damage, which can trigger cell death.

Induction of Apoptosis and Mitotic Catastrophe

The combined effects of checkpoint abrogation and impaired DNA repair in cells treated with this compound lead to two primary modes of cell death: apoptosis and mitotic catastrophe.

Apoptosis: The accumulation of significant DNA damage can trigger programmed cell death, or apoptosis. Interestingly, Chk1 inhibition can induce a caspase-2-dependent apoptotic pathway that bypasses the traditional p53 and Bcl-2-regulated intrinsic pathway.[8] This suggests that this compound may be effective in cancers with mutated p53, which are often resistant to conventional therapies.

Mitotic Catastrophe: When cells with damaged DNA are forced to enter mitosis due to the abrogation of the G2/M checkpoint, they often undergo a process called mitotic catastrophe. This is a form of cell death characterized by premature and aberrant chromosome condensation and segregation, leading to the formation of micronuclei and ultimately, cell death.[7][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 for Chk1 | 0.55 nM | Biochemical Kinase Assay | [10] |

| IC50 for MV-4-11 cell proliferation | 202 nM | Cell Proliferation Assay | [10] |

| IC50 for HT-29 cell proliferation (alone) | 1166.5 nM | Cell Proliferation Assay | [10] |

| IC50 for HT-29 cell proliferation (with Gemcitabine) | 63.53 nM | Cell Proliferation Assay | [10] |

Table 1: In Vitro Activity of this compound.

| Treatment Group | Tumor Growth Inhibition (TGI) | Model | Reference |

| This compound (30 mg/kg/day, p.o.) | 20.6% | HT-29 Xenograft | [10] |

| This compound (30 mg/kg/day, p.o.) + Gemcitabine | 42.8% | HT-29 Xenograft | [10] |

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream effects of this compound.

Chk1 Kinase Activity Assay

This assay measures the direct inhibitory effect of this compound on Chk1 kinase activity.

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate (e.g., a peptide containing the Chk1 recognition motif)

-

ATP, [γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, Chk1 substrate, and recombinant Chk1 enzyme.

-

Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of Chk1 inhibition at each concentration of this compound and determine the IC50 value.[11][12][13][14][15]

Western Blot Analysis for Phosphorylated Downstream Targets

This protocol is used to assess the effect of this compound on the phosphorylation status of key Chk1 substrates like Cdc25A and Rad51.

Materials:

-

Cell lines of interest (e.g., HT-29, MV-4-11)

-

This compound

-

DNA damaging agent (e.g., Gemcitabine, Hydroxyurea)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against: phospho-Chk1 (S345), total Chk1, phospho-Cdc25A (S76), total Cdc25A, phospho-Rad51 (S309), total Rad51, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with a DNA damaging agent (optional, to induce Chk1 activation) for a specified time.

-

Add this compound at various concentrations and incubate for the desired duration.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cell lines of interest

-

This compound

-

DNA damaging agent (optional)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound and/or a DNA damaging agent as described for Western blotting.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours for fixation.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[16][17][18]

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell lines of interest

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mitotic Catastrophe Assay by Immunofluorescence

This assay visualizes the morphological changes associated with mitotic catastrophe.

Materials:

-

Cell lines of interest grown on coverslips

-

This compound

-

DNA damaging agent (optional)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies against α-tubulin (for spindle visualization) and γ-H2AX (for DNA damage)

-

Fluorochrome-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound and/or a DNA damaging agent.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with primary antibodies against α-tubulin and γ-H2AX.

-

Wash with PBS and incubate with appropriate fluorochrome-conjugated secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and acquire images.

-

Score cells for characteristics of mitotic catastrophe, such as micronucleation, multinucleation, and aberrant mitotic spindles.[8]

References

- 1. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue-Specific Chk1 Activation Determines Apoptosis by Regulating the Balance of p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clonogenic Assays to Detect Cell Fate in Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 5. oatext.com [oatext.com]

- 6. auctoresonline.org [auctoresonline.org]

- 7. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. High levels of RAD51 perturb DNA replication elongation and cause unscheduled origin firing due to impaired CHK1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CHK1 and RAD51 activation after DNA damage is regulated via urokinase receptor/TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. biotium.com [biotium.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

The Effect of Chk1-IN-9 on Cell Cycle Checkpoints: A Technical Guide

Introduction

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that serves as a master regulator of the cell's response to DNA damage (the DNA Damage Response, or DDR) and replication stress.[1][2] It plays an essential role in maintaining genomic integrity by orchestrating cell cycle arrest, promoting DNA repair, and, in cases of severe damage, inducing apoptosis.[3][4] Chk1's primary functions are executed at the S and G2/M phase checkpoints, preventing cells with damaged or incompletely replicated DNA from progressing through the cell cycle.[5][6] Given that many cancer cells have defects in the G1 checkpoint (often due to p53 mutations), they become highly reliant on the Chk1-mediated S and G2/M checkpoints for survival, making Chk1 an attractive target for cancer therapy.[7][8]

This technical guide provides an in-depth overview of Chk1-IN-9, a potent and orally active Chk1 inhibitor, focusing on its mechanism of action and its profound effects on cell cycle checkpoints.

This compound: A Potent Chk1 Inhibitor

This compound (also referred to as compound 11 in some literature) is a small molecule inhibitor that demonstrates high potency against Chk1. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and thereby blocking its catalytic activity.[9][10] This inhibition prevents the phosphorylation of Chk1's downstream substrates, effectively dismantling the checkpoint signaling cascade.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The tables below summarize key data points.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Parameter | Value | Reference |

| Chk1 Kinase | IC50 | 0.55 nM | [9] |

| MV-4-11 Cells | IC50 | 202 nM | [9] |

| HT-29 Cells (alone) | IC50 | 1166.5 nM | [9] |

| HT-29 Cells (+ Gemcitabine) | IC50 | 63.53 nM | [9] |

Table 2: In Vivo Antitumor Activity of this compound in HT-29 Xenograft Model

| Treatment Group | Administration | Tumor Growth Inhibition (TGI) | Reference |

| This compound (30 mg/kg/day, p.o.) | Alone | 20.6% | [9] |

| This compound + Gemcitabine | Combination | 42.8% | [9] |

Core Mechanism: Abrogation of Cell Cycle Checkpoints

The primary effect of this compound is the disruption of cell cycle checkpoints, which are crucial for allowing cells time to repair DNA damage before proceeding to the next phase of the cell cycle.

The DNA Damage Response and Chk1's Role

In response to DNA damage or replication stress (e.g., from chemotherapeutic agents), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[4][11] ATR then phosphorylates and activates Chk1.[3][12] Activated Chk1 phosphorylates a host of downstream targets, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C).[1][3] Phosphorylation of Cdc25 proteins marks them for degradation or sequestration in the cytoplasm, preventing them from activating cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.[11] This inactivation of CDKs results in cell cycle arrest, primarily at the G2/M transition.[13][14]

Figure 1: Simplified G2/M DNA damage checkpoint pathway and the inhibitory action of this compound.

Effect of this compound on the G2/M Checkpoint

By inhibiting Chk1, this compound prevents the phosphorylation and inactivation of Cdc25C. As a result, Cdk1/Cyclin B remains active, overriding the DNA damage-induced G2 arrest.[13][15] This forces the cell to enter mitosis prematurely, despite the presence of unrepaired DNA damage. This phenomenon, known as checkpoint abrogation, often leads to mitotic catastrophe and subsequent cell death, particularly in cancer cells that lack a functional p53-mediated G1 checkpoint.[7][16]

Effect of this compound on the S-Phase Checkpoint

Chk1 is also vital during the S phase for stabilizing replication forks, regulating the firing of replication origins, and slowing DNA replication in response to damage.[5][6][17] Inhibition of Chk1 during S-phase can lead to:

-

Replication Fork Collapse: Unstable replication forks are prone to collapse, creating DNA double-strand breaks.[5]

-

Uncontrolled Origin Firing: Chk1 suppresses the firing of late replication origins. Its inhibition leads to premature origin firing, exhausting the supply of nucleotides and causing further replication stress.[5]

-

Accumulation of DNA Damage: Without a functional intra-S checkpoint, cells continue to replicate damaged DNA, leading to the accumulation of mutations and chromosomal aberrations.[3]

The combination of these effects results in severe genomic instability, which can trigger cell death.[18]

Figure 2: Logical flow demonstrating how Chk1 inhibition leads to cell death in p53-deficient cells.

Experimental Protocols

The evaluation of Chk1 inhibitors like this compound involves a standard set of cellular and molecular biology techniques.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on Chk1 kinase activity (IC50 value).

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a microplate containing recombinant Chk1 enzyme, a specific peptide substrate, and ATP in a kinase buffer.

-

Inhibitor Addition: Serially diluted concentrations of this compound (or DMSO as a vehicle control) are added to the wells.

-

Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[19]

-

Data Analysis: Luminescence values are plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit.

Cell Viability / Proliferation Assay (MTS Assay)

Objective: To measure the cytotoxic effect of this compound, alone or in combination with other drugs, on cancer cell lines.

Methodology:

-

Cell Seeding: Cells (e.g., HT-29) are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound, a DNA-damaging agent (e.g., Gemcitabine), or a combination of both. Control wells receive vehicle (DMSO).

-

Incubation: Cells are incubated for a period of 48-72 hours.

-

MTS Reagent Addition: The MTS reagent (containing a tetrazolium salt) is added to each well.

-

Incubation & Readout: After a 1-4 hour incubation, metabolically active cells reduce the MTS reagent to a colored formazan product. The absorbance is measured at 490 nm using a plate reader.

-

Data Analysis: Absorbance values are normalized to the control to determine the percentage of cell viability. IC50 or EC50 values are then calculated.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution and checkpoint abrogation.

Methodology:

-

Treatment: Cells are treated with a DNA-damaging agent to induce G2/M arrest. After a set time, this compound is added to one group to test for checkpoint abrogation.

-

Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalator, and RNase A to remove RNA.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A decrease in the G2/M population after this compound treatment indicates checkpoint abrogation.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: Human tumor cells (e.g., HT-29) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Mice are randomized into different treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination. Drugs are administered via an appropriate route (e.g., oral gavage for this compound) for a specified duration (e.g., 21 days).[9]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and control groups.

Figure 3: A typical experimental workflow for evaluating a Chk1 inhibitor like this compound.

Conclusion and Therapeutic Implications

This compound is a highly potent inhibitor of Chk1 that effectively abrogates the S and G2/M cell cycle checkpoints. By preventing DNA damage-induced cell cycle arrest, it forces cancer cells into a lethal mitotic catastrophe. This mechanism is particularly effective in p53-deficient tumors that are heavily reliant on Chk1 for survival. The synergistic effect observed when this compound is combined with DNA-damaging agents like gemcitabine highlights a promising therapeutic strategy.[9] By disabling the cell's ability to repair chemotherapy-induced damage, Chk1 inhibitors can significantly enhance the efficacy of standard cytotoxic treatments, representing a key area of investigation in modern oncology.[5][10][20]

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gemcitabinehcl.com [gemcitabinehcl.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Chk1 in the replicative stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Chk1 Requirement for High Global Rates of Replication Fork Progression during Normal Vertebrate S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Role of Checkpoint Kinase 1 (Chk1) Inhibition in Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Chk1-IN-9" is not available in the public domain as of the latest search. This guide will therefore focus on the well-documented role of potent, selective Checkpoint Kinase 1 (Chk1) inhibitors as a class in inducing apoptosis, utilizing data from representative molecules studied in the literature.

Introduction: Chk1 as a Therapeutic Target

Checkpoint Kinase 1 (Chk1) is a highly conserved serine/threonine kinase that serves as a master regulator of the DNA Damage Response (DDR) and cell cycle checkpoints.[1][2] In response to DNA damage or replication stress, Chk1 is activated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[3][4] Activated Chk1 then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, primarily at the G2/M and S phases, allowing time for DNA repair and preventing the propagation of genomic errors.[2][5]

Many cancer cells exhibit increased reliance on the Chk1-mediated checkpoint due to oncogene-induced replication stress and defects in other checkpoint pathways (e.g., p53). This dependency makes Chk1 an attractive target for cancer therapy. By inhibiting Chk1, cancer cells are unable to arrest their cell cycle in response to endogenous or exogenous DNA damage, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately culminates in apoptosis.[1][6] This guide provides an in-depth overview of the mechanisms, signaling pathways, and experimental methodologies related to apoptosis induction by Chk1 inhibitors.

Core Mechanism: From Chk1 Inhibition to Apoptotic Cell Death

The primary mechanism by which Chk1 inhibitors induce apoptosis is through the abrogation of cell cycle checkpoints, leading to lethal replication stress and DNA damage.

-

Replication Stress and DNA Damage: As a monotherapy, Chk1 inhibitors cause an increase in the initiation of DNA replication and prevent the stabilization of stalled replication forks.[7][8][9] This leads to the accumulation of single-stranded DNA and DNA double-strand breaks (DSBs), often marked by the pan-nuclear phosphorylation of histone H2AX (γH2AX).[7][9][10]

-

Checkpoint Abrogation: Chk1 inhibition prevents the phosphorylation and inactivation of Cdc25 phosphatases.[2] This results in the premature activation of cyclin-dependent kinases (CDKs), forcing cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis.[5][11]

-

Induction of Apoptosis: The combination of extensive DNA damage and failed cell cycle arrest triggers programmed cell death. Chk1 inhibition has been shown to induce apoptosis through both caspase-dependent and independent pathways and is notably effective in tumor cells with p53 mutations, which are resistant to many conventional therapies.[5][10][12]

Caption: General mechanism of Chk1 inhibition leading to apoptosis.

Quantitative Data: Efficacy of Chk1 Inhibitors

The potency of Chk1 inhibitors varies across different cancer cell lines. Hematological malignancies often show particular sensitivity.

Table 1: Single-Agent Cytotoxicity of Chk1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line Panel | Mean GI₅₀ / IC₅₀ (µM) | Citation(s) |

|---|---|---|---|

| V158411 | Leukemia & Lymphoma | 0.17 | [10] |

| Colon Cancer | 2.8 | [10] | |

| Lung Cancer | 6.9 | [10] | |

| LY2603618 | Colon Cancer (HCT116, HT29) | 0.43 (EC₅₀) | [13] |

| MK-8776 | Sensitive subset (15% of panel) | < 2.0 | [14] |

| | Resistant subset | > 10.0 |[14] |

Table 2: Induction of Apoptosis and DNA Damage Markers by Chk1 Inhibitors

| Inhibitor / Condition | Cell Line | Time Point | Assay | Result | Citation(s) |

|---|---|---|---|---|---|

| V158411 (3x GI₅₀) | U2OS | 72h | Cleaved Caspase 3/7 | ~4-fold increase | [7] |

| Gö6976 + IR | HeLa | - | TUNEL/PI | Dramatic increase in TUNEL+ cells | [12] |

| Chk1 siRNA + Thymidine | HCT116 | 48h | Caspase-3 Activation | Potent induction in S-phase cells | [15] |

| V158411 | Leukemia/Lymphoma | - | DNA Damage (γH2AX) | Dose-dependent increase | [10] |

| CEP-3891 (500 nM) | U-2-OS | 6h | DSBs (PFGE Assay) | Detectable increase |[9] |

Key Signaling Pathways in Chk1-Inhibitor-Induced Apoptosis

Chk1 inhibition triggers distinct apoptotic pathways, often bypassing canonical tumor suppressor and survival signals, which is of significant therapeutic interest.

p53- and Bcl-2-Independent Apoptosis via Caspase-2

A critical finding is that Chk1 inhibition can trigger apoptosis in cells with mutated or deficient p53, a common feature of aggressive cancers.[12] This cell death program is distinct from the classical intrinsic and extrinsic pathways.

-

Activation: In response to DNA damage (e.g., γ-radiation) combined with a Chk1 inhibitor, cells hyperactivate ATM and ATR.

-

Execution: This leads to the cleavage and activation of Caspase-2, which then initiates apoptosis. This pathway notably bypasses the requirement for p53, the pro-apoptotic protein PUMA, Caspase-9, and Caspase-3 for initial activation, and is not blocked by overexpression of the anti-apoptotic protein Bcl-2.[12]

Caption: Chk1 inhibition triggers a p53-independent, Caspase-2-dependent apoptotic pathway.

Regulation of Mcl-1 and the Bcl-2 Protein Family

Anti-apoptotic Bcl-2 family members, particularly Mcl-1, are critical for cell survival and are frequently implicated in drug resistance. Chk1 inhibition can directly impact the levels of these proteins.

-

Mcl-1 Downregulation: Treatment with Chk1 inhibitors like LY2603618 has been shown to decrease the expression of Mcl-1 protein in AML cells.[16] This reduction coincides with the onset of apoptosis.

-

Synergy with Bcl-2 Inhibitors: Because Chk1 inhibition reduces Mcl-1 levels, it can synergize powerfully with Bcl-2 selective inhibitors like ABT-199 (Venetoclax), overcoming a common mechanism of resistance.[16]

Caption: Chk1 inhibition downregulates Mcl-1, promoting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Chk1 inhibitor-induced apoptosis.

Western Blotting for DDR and Apoptosis Markers

This protocol is for detecting changes in protein expression and phosphorylation state.

-

Cell Lysis:

-

Treat cells with the Chk1 inhibitor for the desired time. Harvest both adherent and detached cells.

-

Wash cells with ice-cold PBS.

-

Lyse cell pellets directly in 2X SDS-PAGE sample buffer (e.g., Laemmli buffer) supplemented with protease and phosphatase inhibitors.[17]

-

Boil samples for 5-10 minutes at 95-100°C.

-

-

SDS-PAGE and Transfer:

-

Load 20-50 µg of total protein per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.[17]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.[17]

-

Apoptosis Assay by Annexin V/Propidium Iodide Flow Cytometry

This is the standard method for quantifying apoptosis.[21][22]

-

Cell Preparation:

-

Culture and treat cells with the Chk1 inhibitor. Collect both floating and adherent cells.

-

Wash cells twice with cold PBS.

-

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting a 10X stock with distilled water.[23]

-

Resuspend cells in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) to 100 µL of the cell suspension.[23]

-

Gently vortex and incubate for 10-15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL).

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the cells immediately by flow cytometry.

-

Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

-

Quantify cell populations:

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

Caption: Standard workflow for Annexin V/PI apoptosis assay.

Conclusion

Inhibition of Chk1 represents a potent and promising strategy for inducing apoptosis in cancer cells, particularly those with underlying DNA repair defects or high levels of replication stress. The mechanism hinges on exploiting the dependency of tumor cells on the G2/M checkpoint. By forcing cells with damaged DNA into a premature and fatal mitosis, Chk1 inhibitors can trigger robust apoptotic responses. The ability of these inhibitors to function independently of p53 and to activate unique cell death pathways, such as the Caspase-2-dependent cascade, makes them valuable candidates for overcoming resistance to conventional therapies. Furthermore, their synergistic activity with other targeted agents, like Bcl-2 inhibitors, opens new avenues for powerful combination treatments in oncology. The continued investigation and clinical development of Chk1 inhibitors are crucial for realizing their full therapeutic potential.

References

- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. pnas.org [pnas.org]

- 5. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of checkpoint kinase 1 abrogates G2/M checkpoint activation and promotes apoptosis under heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Chk1 and p21 Cooperate to Prevent Apoptosis during DNA Replication Fork Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of CHK1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]

- 19. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 21. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Chk1-IN-9 and Replication Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Checkpoint Kinase 1 (Chk1) in the cellular response to replication stress and the mechanism of action of Chk1-IN-9, a potent and selective Chk1 inhibitor. This document details the underlying signaling pathways, presents key quantitative data, and outlines relevant experimental protocols for studying this critical interaction in a research and drug development context.

Introduction: The Central Role of Chk1 in the Replication Stress Response

Replication stress is a critical threat to genome integrity, characterized by the slowing or stalling of DNA replication forks.[1] This phenomenon can be triggered by a variety of endogenous and exogenous factors, including oncogene activation, nucleotide pool depletion, DNA lesions, and the presence of difficult-to-replicate genomic regions.[2] Eukaryotic cells have evolved a sophisticated signaling network known as the DNA Damage Response (DDR) to counteract replication stress. A central pillar of this response is the ATR-Chk1 signaling pathway.[3][4]

When replication forks stall, long stretches of single-stranded DNA (ssDNA) are generated and coated by Replication Protein A (RPA). This structure serves as a platform to recruit and activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[5] ATR, in turn, phosphorylates and activates its primary downstream effector, Chk1.[6][7] Activated Chk1 is a master regulator that orchestrates a multi-pronged defense to stabilize the genome by:

-

Inducing Cell Cycle Arrest: Chk1 phosphorylates and inactivates Cdc25 family phosphatases, which are required to activate cyclin-dependent kinases (CDKs).[8][9] This leads to a block in cell cycle progression, primarily at the G2/M transition and within the S-phase, providing time for DNA repair.[5][7]

-

Stabilizing Stalled Replication Forks: Chk1 is crucial for preventing the collapse of stalled replication forks into toxic DNA double-strand breaks (DSBs).[5][6]

-

Promoting DNA Repair: Chk1 can directly phosphorylate and regulate the activity of proteins involved in DNA repair pathways, such as homologous recombination.[5][6]

Many cancer cells exhibit high levels of intrinsic replication stress due to rampant proliferation signals from oncogenes. To survive, these cells become highly dependent on the ATR-Chk1 pathway. This dependency creates a therapeutic window, where inhibiting Chk1 can selectively kill cancer cells by exacerbating their underlying replication stress, a concept known as synthetic lethality.[8][10]

This compound: A Potent and Orally Active Chk1 Inhibitor

This compound (also referred to as compound 11 in some literature) is a highly potent and orally active small molecule inhibitor of Chk1.[11] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Chk1 and preventing the phosphorylation of its downstream substrates. Its primary mechanism is to abrogate the replication stress response, leading to the collapse of replication forks, accumulation of catastrophic DNA damage, and ultimately, cell death, particularly when combined with DNA-damaging agents.[11]

Quantitative Data for this compound

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Biochemical Activity of this compound

| Target | IC50 (nM) | Source |

| CHK1 | 0.55 | [11] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of this compound

| Cell Line | Condition | IC50 (nM) | Source |

| MV-4-11 | Single Agent | 202 | [11] |

| HT-29 | Single Agent | 1166.5 | [11] |

| HT-29 | In combination with Gemcitabine | 63.53 | [11] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Source |

| HT-29 Xenograft | This compound (iv or po) | 30 mg/kg/day for 21 days | 20.6% | [11] |

| HT-29 Xenograft | This compound + Gemcitabine | 30 mg/kg/day for 21 days | 42.8% | [11] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of the ATR-Chk1 pathway in response to replication stress and the point of intervention for this compound.

Caption: ATR-Chk1 signaling in response to replication stress and inhibition by this compound.

Key Experimental Protocols

Studying the effects of this compound on replication stress requires a combination of techniques to monitor DNA damage, cell cycle progression, and replication fork dynamics.

5.1 Western Blotting for DDR Protein Phosphorylation

-

Objective: To quantify the activation state of Chk1 and other DDR proteins.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HT-29, MV-4-11) at a suitable density. Induce replication stress with agents like Hydroxyurea (HU, 2 mM for 4-24h) or Gemcitabine (1 µM for 24h). Treat with a dose range of this compound for the desired duration.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-Chk1 (Ser345), anti-Chk1 (total), anti-γH2AX (phospho-Ser139), and a loading control (e.g., anti-Actin or anti-GAPDH).

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

5.2 Immunofluorescence for DNA Damage Foci

-

Objective: To visualize and quantify DNA damage (DSBs) and replication stress markers within individual cells.

-

Methodology:

-

Cell Culture: Grow cells on glass coverslips. Treat with replication stress-inducing agents and this compound as described above.

-

Fixation and Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX, anti-53BP1) for 1-2 hours at room temperature.

-

Secondary Antibody and Mounting: Wash and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark. Counterstain nuclei with DAPI. Mount coverslips on slides.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of foci per nucleus using software like ImageJ.

-

5.3 DNA Fiber Assay for Replication Fork Dynamics

-

Objective: To directly measure the speed, stalling, and origin firing of DNA replication forks at the single-molecule level.

-

Methodology:

-

Pulse Labeling: Treat cells with a first nucleotide analog, 5-chloro-2’-deoxyuridine (CldU), for 20-30 minutes.

-

Treatment: Wash out CldU and treat cells with the replication stress agent and/or this compound.

-

Second Pulse Labeling: Add a second nucleotide analog, 5-iodo-2’-deoxyuridine (IdU), for 20-30 minutes.

-

Cell Lysis and DNA Spreading: Harvest and lyse a small number of cells (e.g., 2,500) in a lysis buffer on a glass slide. Tilt the slide to allow the DNA to spread down the slide.

-

Fixation and Denaturation: Air dry and fix the DNA fibers with a 3:1 methanol:acetic acid solution. Denature the DNA with 2.5 M HCl.

-

Immunostaining: Block the slides and stain for the incorporated analogs using specific primary antibodies (anti-BrdU for CldU, anti-BrdU for IdU) and corresponding fluorescently-labeled secondary antibodies.

-

Imaging and Measurement: Acquire images using a fluorescence microscope. Measure the lengths of the CldU (red) and IdU (green) tracks to determine fork speed, stalling (red-only tracks), and new origin firing (green-only tracks).

-

Experimental and Logical Workflows

The diagrams below outline a typical experimental workflow for evaluating this compound and the logical basis for its therapeutic strategy.

Caption: A typical experimental workflow for assessing the impact of this compound.

References

- 1. Hallmarks of DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chk1 keeps cell cycle transcription active in response to replication stress by interfering with E2F6-dependent repression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]